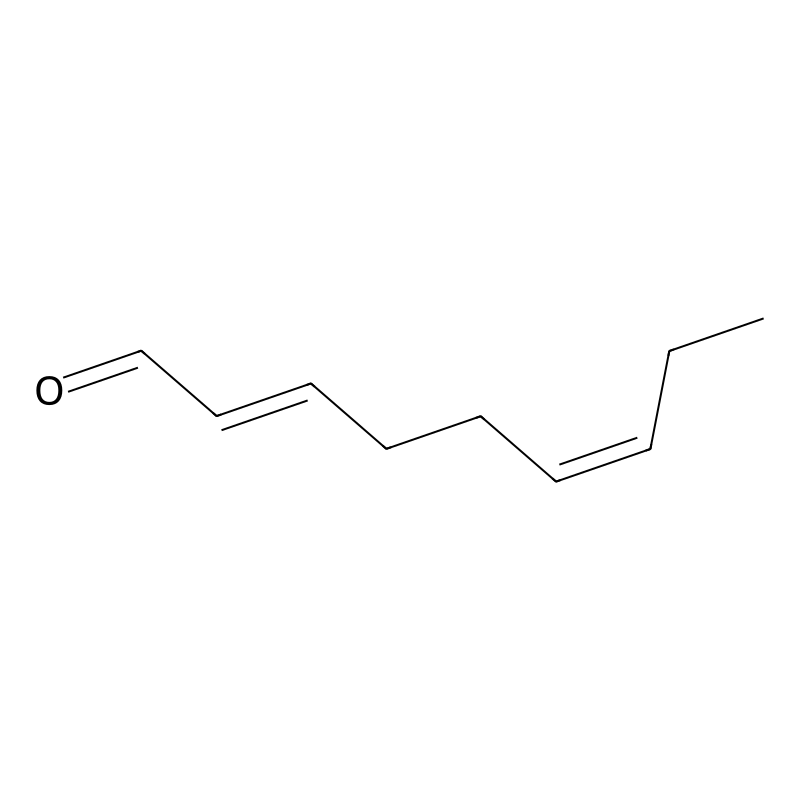

trans-2,cis-6-Nonadienal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

- Cucumbers: It contributes significantly to the characteristic "cucumber" aroma [].

- Watermelon: It is present in freshly cut watermelon and contributes to its overall fragrance [].

- Bread crust: It is formed during the baking process and contributes to the desirable aroma of bread crust.

Research suggests that trans-2,cis-6-nonadienal is biosynthesized from alpha-linolenic acid, a polyunsaturated fatty acid, by enzymes known as hydroperoxide lyases []. These enzymes break down specific molecules containing hydroperoxide groups, releasing volatile compounds like trans-2,cis-6-nonadienal in the process.

Applications in Flavor and Fragrance Research

Trans-2,cis-6-nonadienal is a valuable tool in flavor and fragrance research due to its unique odor profile. It possesses a complex aroma described as green, leafy, watery, and floral []. Researchers utilize it for various purposes, including:

- Recreating natural flavors: Trans-2,cis-6-nonadienal can be used to enhance or replicate the natural flavors of fruits, vegetables, and other food products [].

- Developing new flavor profiles: Due to its versatile aroma, researchers can explore using trans-2,cis-6-nonadienal in creating novel flavor profiles for various applications.

- Understanding flavor perception: Studies investigating the interaction of trans-2,cis-6-nonadienal with olfactory receptors can contribute to a deeper understanding of how humans perceive specific flavors and aromas [].

Trans-2,cis-6-Nonadienal, also known as cucumber aldehyde, is an organic compound with the molecular formula CHO and a molar mass of 138.21 g/mol. This compound is characterized by its structure as a doubly unsaturated aldehyde, featuring a nine-carbon chain with two double bonds. It is primarily recognized for its distinctive aroma, which is often described as green, leafy, and floral, contributing significantly to the scent of cucumbers and other fresh produce such as bread crust and watermelon .

- Condensation Reactions: It can be synthesized through the condensation of malonic acid with cis-4-heptenal to produce trans-2,cis-6-nonadienoic acid, followed by esterification and reduction to yield the aldehyde .

- Biosynthesis: The compound is biosynthesized from alpha-linolenic acid via hydroperoxide lyases, which catalyze the breakdown of specific molecules containing hydroperoxide groups .

- Formation of Schiff Bases: In the presence of certain compounds like Methyl Anthralinate or Indole, it can form Schiff bases .

Trans-2,cis-6-Nonadienal exhibits notable biological activities. It has been identified as a key plant volatile that plays a role in attracting pollinators and may have implications in plant defense mechanisms. Its aroma profile makes it significant in food science, where it contributes to flavor and scent profiles that enhance consumer appeal . Additionally, research indicates potential irritant properties at high concentrations, necessitating careful handling in various applications .

The synthesis of trans-2,cis-6-nonadienal can be achieved through several methods:

- Condensation Method:

- Biosynthetic Pathway:

Trans-2,cis-6-nonadienal finds extensive applications across various industries:

- Flavor and Fragrance Industry: Its unique scent profile makes it valuable for creating marine, cucumber, and melon notes in perfumes and food products .

- Food Industry: Used as a flavoring agent due to its appealing aroma that enhances the sensory qualities of food items .

Research on interaction studies involving trans-2,cis-6-nonadienal primarily focuses on its olfactory properties and interactions with other compounds in flavor formulations. Its low detection threshold (in the order of parts per billion) indicates its potency in sensory applications, requiring careful dosage to achieve desired effects without overpowering other notes in formulations .

Similar Compounds: Comparison

Several compounds share structural similarities or aromatic profiles with trans-2,cis-6-nonadienal. Here are some notable examples:

Trans-2,cis-6-nonadienal stands out due to its specific green and watery aroma associated with cucumbers, making it particularly valuable in flavor and fragrance applications compared to its similar counterparts.

Physical Description

XLogP3

Density

0.850-0.870

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 105 of 1517 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 1412 of 1517 companies with hazard statement code(s):;

H315 (99.01%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (99.58%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

26370-28-5

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty aldehydes [FA06]